molecular formula C9H6BrClO2 B13930663 5-Bromo-7-chloro-2,3-dihydrobenzofuran-4-carbaldehyde

5-Bromo-7-chloro-2,3-dihydrobenzofuran-4-carbaldehyde

Cat. No.: B13930663
M. Wt: 261.50 g/mol
InChI Key: KMCKVMSDSZDGRB-UHFFFAOYSA-N
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Description

5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a benzofuran derivative, followed by the introduction of the carboxaldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzofuran derivatives.

Scientific Research Applications

5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
  • 7-chloro-2,3-dihydrobenzo[b]furan-4-carbaldehyde
  • 5-bromo-7-chloro-2,3-dihydrobenzo[b]furan

Uniqueness

5-bromo-7-chloro-2,3-dihydro-4-Benzofurancarboxaldehyde is unique due to the specific combination of bromine, chlorine, and aldehyde functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6BrClO2

Molecular Weight

261.50 g/mol

IUPAC Name

5-bromo-7-chloro-2,3-dihydro-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C9H6BrClO2/c10-7-3-8(11)9-5(1-2-13-9)6(7)4-12/h3-4H,1-2H2

InChI Key

KMCKVMSDSZDGRB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=C(C=C2Cl)Br)C=O

Origin of Product

United States

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